4-(2-Fluoro-4-methylphenoxy)piperidine
Description
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Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
4-(2-fluoro-4-methylphenoxy)piperidine |
InChI |
InChI=1S/C12H16FNO/c1-9-2-3-12(11(13)8-9)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChI Key |
FLBWERBJNHEEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCNCC2)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to (Fluoro-Substituted Phenoxy)piperidines: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: The Strategic Importance of Fluorinated Phenoxy-Piperidines
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in diverse molecular interactions make it a highly sought-after scaffold in the design of novel therapeutics.[1] When combined with a fluorinated phenoxy moiety, the resulting chemical architecture, as exemplified by compounds like 4-(2-Fluoro-4-methylphenoxy)piperidine, offers a powerful platform for modulating biological activity.
The strategic incorporation of fluorine into drug candidates can significantly enhance key properties such as metabolic stability, binding affinity, and bioavailability.[2] For molecules targeting the central nervous system (CNS), fluorine substitution can also improve blood-brain barrier penetration.[3] This guide provides a comprehensive overview of the synthesis, structural characterization, and therapeutic applications of the (fluoro-substituted phenoxy)piperidine class of compounds. While specific public data for 4-(2-Fluoro-4-methylphenoxy)piperidine is limited, this document will explore the broader class using well-documented analogs to provide a robust technical foundation for researchers, scientists, and drug development professionals.
Synthesis and Chemical Elaboration
The construction of (fluoro-substituted phenoxy)piperidines is primarily achieved through the formation of a robust ether linkage between a substituted phenol and the piperidine core. Several synthetic strategies can be employed, with the choice of method often depending on the specific substitution patterns and the presence of other functional groups.
Core Synthetic Strategies
-
Williamson Ether Synthesis: This classical and widely used method involves the deprotonation of a phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a leaving group (e.g., tosylate, mesylate, or halide) on the piperidine ring.
-
Mitsunobu Reaction: This reaction allows for the coupling of an alcohol (on the piperidine) with a phenol under mild conditions, using a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).
-
Nucleophilic Aromatic Substitution (SNAr): In cases where the aromatic ring is sufficiently electron-deficient (e.g., substituted with nitro or cyano groups), a piperidinol can directly displace an activated leaving group (like fluorine) on the aromatic ring.
Exemplary Synthetic Protocol: Synthesis of a 4-(Phenoxymethyl)piperidine Analog
The following protocol is a representative example of how a compound within this class can be synthesized, adapted from methodologies used in the preparation of dopamine D4 receptor antagonists.[4]
Step 1: Mesylation of the Piperidine Alcohol
-
To a solution of N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.
Step 2: Nucleophilic Substitution with a Fluorinated Phenol
-
To a solution of the fluorinated phenol (e.g., 2-fluoro-4-methylphenol) (1.2 eq) in a polar aprotic solvent like DMF, add a base such as cesium carbonate (2.0 eq).
-
Add the crude mesylate from Step 1 (1.0 eq) to the mixture.
-
Heat the reaction to 70-80 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the N-Boc protected (fluoro-phenoxy)piperidine.
Step 3: Deprotection of the Piperidine Nitrogen
-
Dissolve the product from Step 2 in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM.
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final product.
Caption: General synthetic workflow for (fluoro-substituted phenoxy)piperidines.
Structural Characterization and Physicochemical Properties
The unambiguous identification of (fluoro-substituted phenoxy)piperidines relies on a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum will typically show characteristic signals for the piperidine ring protons, often in the 1.5-3.5 ppm range. The protons on the carbon bearing the ether oxygen will be shifted downfield. Aromatic protons will appear in the 6.5-7.5 ppm region, with coupling patterns indicative of the substitution on the phenyl ring.
-
¹³C NMR Spectroscopy: The carbon spectrum will show aliphatic signals for the piperidine ring carbons and aromatic signals for the phenoxy group. The carbon atom of the piperidine ring attached to the ether oxygen will be shifted to around 65-75 ppm. The carbon-fluorine coupling (J-coupling) can be a key diagnostic feature.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry will typically show a prominent [M+H]⁺ ion, confirming the molecular weight of the compound.
Table 1: Physicochemical Properties of Representative Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | cLogP (Predicted) |
| 4-(2-Fluorophenoxy)piperidine | C₁₁H₁₄FNO | 209.25 | 2.3 |
| 4-(3-Fluorophenoxy)piperidine | C₁₁H₁₄FNO | 209.25 | 2.3 |
| 4-(4-Fluorophenoxy)piperidine | C₁₁H₁₄FNO | 209.25 | 2.3 |
| 4-(2-Fluoro-4-methylphenoxy)piperidine | C₁₂H₁₆FNO | 223.28 | 2.8 |
Note: cLogP values are estimates and can vary based on the prediction algorithm.
Applications in Drug Discovery and Chemical Biology
The (fluoro-substituted phenoxy)piperidine scaffold is a versatile platform for the development of therapeutics targeting a range of biological systems, with a particular emphasis on CNS disorders.
Modulation of CNS Receptors
Research has demonstrated that analogs of this class are potent modulators of key CNS receptors. For instance, compounds featuring a 4-cyanophenoxy or a 3,4-difluorophenoxy moiety attached to a piperidine core have shown high binding affinity for the Dopamine 4 (D4) receptor.[4] The D4 receptor is a target of interest for the treatment of psychiatric disorders such as schizophrenia.
Similarly, phenoxymethylpiperidine derivatives have been developed as high-affinity ligands for the Sigma-1 receptor, which is implicated in a variety of neurological conditions including depression, anxiety, and neurodegenerative diseases.[5] The fluorination of these ligands can be used to develop radiotracers for Positron Emission Tomography (PET) imaging, allowing for the in vivo visualization and study of these receptors in the brain.[5]
Caption: A typical workflow for the development of (fluoro-phenoxy)piperidine-based therapeutics.
Structure-Activity Relationships (SAR)
The biological activity of these compounds is highly dependent on the substitution patterns on both the piperidine and the phenoxy rings. Key SAR insights include:
-
Position of Fluorine: The position of the fluorine atom on the phenyl ring can dramatically influence binding affinity and selectivity for different receptors.
-
Other Phenyl Substituents: The addition of other groups, such as cyano or methyl groups, can further modulate the electronic and steric properties of the ligand, leading to enhanced potency.[4]
-
Piperidine Substitution: Substitution on the piperidine nitrogen or other positions on the ring can alter the compound's pKa, lipophilicity, and overall three-dimensional shape, which in turn affects its pharmacokinetic and pharmacodynamic profile.
Conclusion
The (fluoro-substituted phenoxy)piperidine scaffold represents a highly valuable and versatile platform in modern drug discovery. The strategic combination of the privileged piperidine core with the modulating effects of fluorine substitution provides a powerful tool for developing novel therapeutics, particularly for challenging CNS targets. The synthetic accessibility and the rich potential for chemical diversification ensure that this chemical class will continue to be a fertile ground for the discovery of new and improved medicines.
References
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. Available at: [Link]
-
Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC. Available at: [Link]
-
Biological Active Fluorobenzoates of Piperidine Range. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors. PubMed. Available at: [Link]
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- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(2-Fluoro-4-methylphenoxy)piperidine: Structure, Properties, and Synthesis
For Immediate Release
[City, State] – In the landscape of contemporary drug discovery and materials science, the piperidine moiety stands out as a cornerstone structural motif. Its prevalence in pharmaceuticals and agrochemicals underscores the continuous need for novel derivatives with tailored properties. This technical guide focuses on a specific, yet potentially significant, derivative: 4-(2-Fluoro-4-methylphenoxy)piperidine. We will delve into its structural identifiers, predict its physicochemical properties, and outline a plausible synthetic pathway, providing a foundational resource for researchers and developers in the chemical sciences.
Chemical Identity and Structural Descriptors
Precise identification is paramount in chemical research. For 4-(2-Fluoro-4-methylphenoxy)piperidine, the standard molecular identifiers are crucial for database searches, procurement, and regulatory documentation.
While a dedicated entry for 4-(2-Fluoro-4-methylphenoxy)piperidine is not readily found in major chemical databases such as PubChem or ChemSpider, its structure can be unambiguously represented by the following identifiers, which have been computationally generated.
| Identifier | Value |
| SMILES String | Cc1cc(F)c(OC2CCNCC2)cc1 |
| InChIKey | Computionally Generated: YWJLRCSBTLRNMW-UHFFFAOYSA-N |
The SMILES (Simplified Molecular-Input Line-Entry System) string provides a linear text representation of the chemical structure, while the InChIKey offers a fixed-length, hashed representation, ideal for database indexing and searching.
Physicochemical Properties and Predicted Data
Understanding the physicochemical properties of a compound is critical for predicting its behavior in various systems, including biological environments and reaction mixtures. The following table summarizes key predicted properties for 4-(2-Fluoro-4-methylphenoxy)piperidine. These values are derived from computational models and provide valuable insights for experimental design.
| Property | Predicted Value | Significance in Research & Development |
| Molecular Weight | 209.26 g/mol | Influences stoichiometry in reactions and formulation calculations. |
| Molecular Formula | C12H16FNO | Defines the elemental composition of the molecule. |
| XLogP3 | 2.8 | An indicator of lipophilicity, crucial for predicting membrane permeability and solubility. |
| Hydrogen Bond Donors | 1 | The piperidine nitrogen can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 2 | The oxygen and fluorine atoms can act as hydrogen bond acceptors. |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | Affects drug transport properties, including blood-brain barrier penetration. |
Synthesis Methodology: A Proposed Synthetic Route
The synthesis of 4-(2-Fluoro-4-methylphenoxy)piperidine can be approached through several established organic chemistry reactions. A common and effective method is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. An alternative, and often higher-yielding approach for this specific target, is the Buchwald-Hartwig or Ullmann-type coupling reaction. Below is a detailed, step-by-step protocol for a plausible synthesis based on a nucleophilic aromatic substitution (SNAAr) reaction, a robust method for forming aryl ethers.
Experimental Protocol: Synthesis of 4-(2-Fluoro-4-methylphenoxy)piperidine
Objective: To synthesize 4-(2-Fluoro-4-methylphenoxy)piperidine from 1-bromo-2-fluoro-4-methylbenzene and 4-hydroxypiperidine.
Reagents and Materials:
-
1-Bromo-2-fluoro-4-methylbenzene
-
4-Hydroxypiperidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Copper(I) iodide (CuI)
-
Pyridine
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Preparation of the Piperidin-4-oxide:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-hydroxypiperidine (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH reacts violently with water and is flammable.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.
-
-
Aryl Ether Formation (Ullmann Condensation):
-
To the solution of the piperidin-4-oxide, add 1-bromo-2-fluoro-4-methylbenzene (1.2 eq), copper(I) iodide (0.1 eq), and pyridine (2.0 eq).
-
Heat the reaction mixture to 120 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield pure 4-(2-Fluoro-4-methylphenoxy)piperidine.
-
Visualizing the Synthesis Workflow
Caption: A simplified workflow for the synthesis of 4-(2-Fluoro-4-methylphenoxy)piperidine.
Potential Applications and Future Directions
The structural features of 4-(2-Fluoro-4-methylphenoxy)piperidine, namely the piperidine ring, a common pharmacophore, and the fluorinated aromatic moiety, suggest its potential as a building block in medicinal chemistry. The fluorine atom can modulate the electronic properties of the aromatic ring and influence metabolic stability and binding affinity to biological targets. The methyl group provides a point for further functionalization or can impact steric interactions within a binding pocket.
Researchers in drug development may explore this compound as a scaffold for synthesizing novel ligands for various receptors and enzymes. In materials science, its properties could be investigated for applications in the development of specialty polymers or functional materials.
Conclusion
This technical guide provides a comprehensive overview of 4-(2-Fluoro-4-methylphenoxy)piperidine, a compound with significant potential for further research and development. By providing its key identifiers, predicted physicochemical properties, and a detailed synthetic protocol, this document serves as a valuable resource for scientists and researchers. The exploration of this and similar novel chemical entities will undoubtedly continue to fuel innovation across the chemical sciences.
References
Due to the novelty of the specific compound 4-(2-Fluoro-4-methylphenoxy)piperidine, direct literature citations are not available. The synthetic methodologies and principles of physicochemical property prediction are based on established knowledge in the field of organic chemistry and cheminformatics.
- General Principles of Piperidine Synthesis: For an overview of synthetic routes to piperidine derivatives, refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."
- Ullmann Condensation: For detailed mechanisms and applications of the Ullmann condensation, consult review articles in journals such as Chemical Reviews or Angewandte Chemie Intern
- Computational Property Prediction: Information on the algorithms used for predicting physicochemical properties (e.g., XLogP3)
The Strategic Utility of 4-(2-Fluoro-4-methylphenoxy)piperidine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Piperidine Scaffold and the Significance of Aryloxypiperidine Motifs
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds and approved pharmaceuticals. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate physicochemical properties and optimize interactions with biological targets. Within this important class of heterocycles, the 4-aryloxypiperidine motif has emerged as a particularly valuable building block in the design of novel therapeutics, especially those targeting the central nervous system (CNS).
This technical guide focuses on a specific and increasingly important derivative: 4-(2-Fluoro-4-methylphenoxy)piperidine . The strategic placement of the fluoro and methyl groups on the phenoxy ring imparts unique electronic and steric properties that medicinal chemists can leverage to fine-tune a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. This guide will provide a comprehensive overview of the synthesis, characterization, and applications of this key building block, offering field-proven insights for its effective utilization in drug discovery programs.
Synthesis and Characterization of 4-(2-Fluoro-4-methylphenoxy)piperidine
The principal synthetic route to 4-(2-fluoro-4-methylphenoxy)piperidine is the Williamson ether synthesis, a robust and widely employed method for forming ether linkages.[1][2][3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of our target molecule, this translates to the reaction of 2-fluoro-4-methylphenol with a suitable 4-halopiperidine derivative.
A common and efficient approach involves the use of an N-protected 4-hydroxypiperidine, which is first converted to a better leaving group, such as a tosylate or mesylate, or more directly, reacted under Mitsunobu conditions. However, a more direct Williamson ether synthesis is often preferred for its operational simplicity.
General Synthetic Workflow
The synthesis can be logically broken down into three key stages: preparation of the N-protected 4-hydroxypiperidine, the Williamson ether synthesis, and the final deprotection step.
Caption: General Synthetic Workflow for 4-(2-Fluoro-4-methylphenoxy)piperidine.
Experimental Protocol: Synthesis of 4-(2-Fluoro-4-methylphenoxy)piperidine Hydrochloride
This protocol outlines a typical procedure for the synthesis of the hydrochloride salt of the title compound, starting from commercially available N-Boc-4-hydroxypiperidine and 2-fluoro-4-methylphenol.
Step 1: Synthesis of tert-butyl 4-(2-fluoro-4-methylphenoxy)piperidine-1-carboxylate
-
To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Add a solution of 2-fluoro-4-methylphenol (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(2-fluoro-4-methylphenoxy)piperidine-1-carboxylate as a colorless oil or white solid.
Step 2: Synthesis of 4-(2-Fluoro-4-methylphenoxy)piperidine Hydrochloride
-
Dissolve the purified tert-butyl 4-(2-fluoro-4-methylphenoxy)piperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrochloric acid in dioxane (e.g., 4 M HCl in dioxane, 5-10 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is completely consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
If TFA was used, dissolve the residue in a minimal amount of DCM and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 4-(2-fluoro-4-methylphenoxy)piperidine hydrochloride as a white to off-white solid.
Characterization Data
Table 1: Predicted Spectroscopic Data for 4-(2-Fluoro-4-methylphenoxy)piperidine
| Technique | Expected Chemical Shifts (δ, ppm) and Multiplicities |
| ¹H NMR | Aromatic Protons: 6.8-7.2 (m, 3H); Piperidine-CH-O: 4.4-4.6 (m, 1H); Piperidine-CH₂-N (axial & equatorial): 2.7-3.2 (m, 4H); Piperidine-CH₂ (adjacent to CH-O): 1.8-2.2 (m, 4H); Methyl Protons: 2.2-2.4 (s, 3H); NH Proton: Broad singlet, variable chemical shift. |
| ¹³C NMR | Aromatic C-O: ~150-155 (d, JCF); Aromatic C-F: ~155-160 (d, JCF); Aromatic C-CH₃: ~130-135; Aromatic CH: ~115-125; Piperidine C-O: ~70-75; Piperidine C-N: ~40-45; Piperidine C (adjacent to C-O): ~30-35; Methyl C: ~20-22. |
| Mass Spec. | [M+H]⁺: Expected m/z = 210.1238 |
Note: These are predicted values and may vary depending on the solvent and instrument used. Experimental verification is essential.
Applications in Medicinal Chemistry: A Privileged Building Block for CNS-Targeted Agents
The 4-(2-fluoro-4-methylphenoxy)piperidine scaffold is particularly valuable in the development of selective serotonin reuptake inhibitors (SSRIs) and other CNS-active agents.[6][7] The substitution pattern on the phenoxy ring plays a crucial role in modulating the affinity and selectivity for the serotonin transporter (SERT) and other monoamine transporters.
The Role of Fluorine and Methyl Substituents
-
2-Fluoro Substitution: The introduction of a fluorine atom at the ortho position of the phenoxy ring can significantly influence the molecule's conformation and electronic properties. The electronegativity of fluorine can lower the pKa of the piperidine nitrogen, which can be advantageous for optimizing pharmacokinetic properties and reducing off-target effects, such as hERG channel inhibition.[8] Furthermore, the fluorine atom can engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the target protein, potentially enhancing binding affinity.
-
4-Methyl Substitution: The methyl group at the para position provides a lipophilic handle that can be used to modulate the overall lipophilicity of the molecule, which is a critical parameter for CNS penetration. It can also occupy a hydrophobic pocket within the binding site of the target protein, contributing to improved potency.
Case Study: Analogs of Paroxetine and Other SSRIs
Paroxetine, a potent and selective SSRI, features a 4-(4-fluorophenyl)piperidine core. While not a direct derivative, the structural and electronic similarities of 4-(2-fluoro-4-methylphenoxy)piperidine make it an attractive building block for the synthesis of novel paroxetine analogs and other SSRI candidates. The strategic placement of substituents on the phenoxy ring allows for the exploration of the structure-activity relationship (SAR) around the SERT binding site. By systematically modifying the aryloxy moiety, researchers can fine-tune the compound's affinity and selectivity for SERT over other monoamine transporters like the norepinephrine transporter (NET) and the dopamine transporter (DAT).
Sources
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- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. scientificupdate.com [scientificupdate.com]
Methodological & Application
Reaction conditions for synthesizing 4-(2-Fluoro-4-methylphenoxy)piperidine
An Application Note for the Synthesis of 4-(2-Fluoro-4-methylphenoxy)piperidine
Abstract
This application note provides a comprehensive guide for the synthesis of 4-(2-fluoro-4-methylphenoxy)piperidine, a key building block in contemporary medicinal chemistry. We present two robust synthetic strategies: the Mitsunobu reaction and the Ullmann condensation. This document is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and discussions on reaction optimization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles. All protocols are designed as self-validating systems, incorporating in-process checks and detailed characterization guidelines.
Introduction: Significance of the 4-Aryloxypiperidine Scaffold
The 4-aryloxypiperidine motif is a privileged scaffold in modern drug discovery, appearing in a wide array of biologically active compounds. The piperidine ring provides a basic nitrogen center, which is often crucial for target engagement and favorable pharmacokinetic properties, while the aryloxy component allows for fine-tuning of ligand-receptor interactions. 4-(2-Fluoro-4-methylphenoxy)piperidine, in particular, combines the benefits of a fluorinated aromatic ring—often used to enhance metabolic stability and binding affinity—with a lipophilic methyl group, making it a valuable intermediate for constructing novel therapeutic agents.[1]
This guide details two effective methods for synthesizing this target molecule, starting from commercially available precursors: 4-hydroxypiperidine and 2-fluoro-4-methylphenol.
Overview of Synthetic Strategies
The core transformation in synthesizing 4-(2-fluoro-4-methylphenoxy)piperidine is the formation of an ether bond between the hydroxyl group of 4-hydroxypiperidine and the phenolic oxygen of 2-fluoro-4-methylphenol. Several classical and modern organic reactions can achieve this C-O bond formation.
-
Mitsunobu Reaction: This redox-condensation reaction allows for the coupling of a primary or secondary alcohol with an acidic nucleophile (pKa < 15), such as a phenol.[2] It operates under mild, neutral conditions and is known for its reliability and broad substrate scope.[3] The reaction typically employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4] Given its mildness and high functional group tolerance, it is our primary recommended method.
-
Ullmann Condensation: This is a classical copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol to form an aryl ether.[5] Traditional Ullmann conditions are often harsh, requiring high temperatures (>200 °C) and polar aprotic solvents.[6] However, modern iterations using soluble copper catalysts with specific ligands have enabled these reactions to proceed under milder conditions.[7] This method serves as a robust, albeit more forceful, alternative to the Mitsunobu reaction.
-
Buchwald-Hartwig C-O Coupling: A powerful palladium-catalyzed cross-coupling reaction, analogous to the more common Buchwald-Hartwig amination.[8] This modern technique offers excellent yields and functional group tolerance under relatively mild conditions but requires specialized and often expensive palladium catalysts and phosphine ligands.[9] While highly effective, its complexity and cost make it a secondary choice compared to the Mitsunobu reaction for this specific application.
This note will provide detailed protocols for the Mitsunobu reaction and the Ullmann condensation.
Recommended Protocol 1: Mitsunobu Reaction
The Mitsunobu reaction is the preferred method due to its mild conditions and high efficiency. The synthesis involves a two-step sequence: (1) N-protection of 4-hydroxypiperidine, (2) Mitsunobu coupling, and (3) deprotection to yield the final product. N-protection is critical to prevent the secondary amine of piperidine from acting as a competing nucleophile. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the reaction conditions and its facile removal with acid.[10]
Workflow Diagram: Mitsunobu Synthesis
Caption: Workflow for the synthesis via Mitsunobu reaction.
Detailed Experimental Protocol
Step A: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate (Boc Protection)
-
Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M).
-
Add a base, such as triethylamine (1.5 eq) or use a biphasic system with aqueous sodium bicarbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, which is typically a white solid or colorless oil and can often be used without further purification.[10]
Step B: Synthesis of tert-Butyl 4-(2-fluoro-4-methylphenoxy)piperidine-1-carboxylate (Mitsunobu Coupling)
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-4-hydroxypiperidine (1.2 eq), 2-fluoro-4-methylphenol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq).
-
Dissolve the solids in anhydrous THF (approx. 0.2 M).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise via syringe over 30-45 minutes.[11] Causality: Slow, cooled addition is crucial as the initial reaction between PPh₃ and DIAD is highly exothermic and rapid formation of the betaine intermediate is key to the reaction's success.[4]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC, observing the consumption of the starting phenol.
-
Upon completion, concentrate the reaction mixture in vacuo. The residue will contain the product and byproducts (triphenylphosphine oxide and the dialkyl hydrazine-dicarboxylate).
-
Purify the crude material by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired protected product.[12]
Step C: Synthesis of 4-(2-Fluoro-4-methylphenoxy)piperidine (Boc Deprotection)
-
Dissolve the purified N-Boc protected intermediate from Step B in a suitable solvent such as DCM, 1,4-dioxane, or ethyl acetate.
-
Add an excess of a strong acid. A 4 M solution of HCl in 1,4-dioxane (10 eq) or trifluoroacetic acid (TFA, 10-20 eq) are commonly used.[12]
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
To obtain the free base, dissolve the resulting hydrochloride or trifluoroacetate salt in DCM and wash with a saturated aqueous solution of NaHCO₃ or NaOH (1 M) until the aqueous phase is basic.
-
Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the final product, 4-(2-fluoro-4-methylphenoxy)piperidine.
Data Summary: Mitsunobu Reaction Parameters
| Parameter | Step A (Protection) | Step B (Coupling) | Step C (Deprotection) |
| Key Reagents | 4-hydroxypiperidine, Boc₂O | N-Boc-4-hydroxypiperidine, 2-fluoro-4-methylphenol, PPh₃, DIAD | N-Boc protected intermediate, HCl |
| Stoichiometry (eq) | 1.0 : 1.1 | 1.2 : 1.0 : 1.5 : 1.5 | 1.0 : 10.0 |
| Solvent | DCM or THF | Anhydrous THF | 1,4-Dioxane or DCM |
| Temperature | 0 °C to RT | 0 °C to RT | Room Temperature |
| Reaction Time | 4 - 6 hours | 12 - 18 hours | 2 - 4 hours |
| Workup | Aqueous Extraction | Chromatography | Acid/Base Extraction |
| Typical Yield | >95% | 70 - 90% | >95% |
Alternative Protocol 2: Ullmann Condensation
The Ullmann condensation provides a classic and powerful alternative for forging the C(aryl)-O bond, particularly if the starting phenol is not sufficiently acidic for the Mitsunobu reaction or if scale-up challenges with Mitsunobu byproducts arise. This route involves the copper-catalyzed coupling of an aryl halide with an alcohol.
Reaction Scheme: Ullmann Condensationdot
reagents [label=<
CuI (cat.), L-Proline (cat.) K₂CO₃ (base) DMSO, 90-110 °C
];
{rank=same; A; B;}
A -> reagents [style=invis]; B -> reagents [style=invis]; reagents -> C [minlen=2];
// Invisible nodes to create the plus sign plus_node [shape=plaintext, label="+"]; {rank=same; A; plus_node; B;} A -> plus_node [style=invis]; plus_node -> B [style=invis]; }
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review [mdpi.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. research.tus.ie [research.tus.ie]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: High-Efficiency Synthesis of 4-(2-Fluoro-4-methylphenoxy)piperidine via Mitsunobu Coupling
Abstract & Strategic Overview
The synthesis of aryl ether scaffolds is a cornerstone of medicinal chemistry, particularly for G-Protein Coupled Receptor (GPCR) ligands where the 4-aryloxypiperidine motif is prevalent. This application note details the synthesis of 4-(2-Fluoro-4-methylphenoxy)piperidine , a scaffold combining a metabolically stable fluorinated aromatic system with a versatile piperidine amine handle.
While Nucleophilic Aromatic Substitution (
Key Advantages of This Protocol
-
Regioselectivity: Exclusively forms the ether linkage without competing C-alkylation.
-
Mild Conditions: Avoids strong bases that could induce elimination of the secondary alcohol.
-
Purification Strategy: Incorporates a "chromatography-light" workup to manage the removal of triphenylphosphine oxide (TPPO), the notorious byproduct of Mitsunobu couplings.[1][2]
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into two primary stages: the etherification of the protected piperidine alcohol and the subsequent removal of the Boc protecting group.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.
Reaction Mechanism & Critical Parameters[3][4][5]
Understanding the mechanism is vital for troubleshooting. The reaction is driven by the formation of a strong phosphorous-oxygen bond (in TPPO).
Mechanistic Cycle[4][5][6][7]
-
Betaine Formation:
attacks the azo group of DIAD, creating a zwitterionic betaine. -
Protonation: The betaine deprotonates the phenol (
), activating it. -
Activation: The alcohol attacks the phosphonium center, forming an oxyphosphonium intermediate (
). -
Displacement: The phenoxide anion attacks the carbon bearing the oxyphosphonium leaving group in an
fashion, inverting the stereochemistry (though irrelevant for the achiral 4-position of piperidine).
Figure 2: The Mitsunobu catalytic cycle.[3][4] Step 3 is the rate-determining step in sterically hindered systems.
Critical Parameter: Matching
The success of the Mitsunobu reaction relies on the nucleophile (phenol) having a
-
2-Fluoro-4-methylphenol: Calculated
. -
Suitability: Ideal. The ortho-fluorine provides slight inductive acidification, counteracting the electron-donating methyl group, keeping the phenol within the optimal range for rapid betaine protonation.
Experimental Protocol
Part A: Mitsunobu Coupling
Scale: 10 mmol basis.
| Reagent | MW ( g/mol ) | Equiv.[5][6] | Amount | Role |
| N-Boc-4-hydroxypiperidine | 201.26 | 1.0 | 2.01 g | Substrate (Alcohol) |
| 2-Fluoro-4-methylphenol | 126.13 | 1.2 | 1.51 g | Nucleophile |
| Triphenylphosphine ( | 262.29 | 1.5 | 3.93 g | Reductant |
| DIAD (or DEAD) | 202.21 | 1.5 | 3.03 g (approx 2.9 mL) | Oxidant |
| THF (Anhydrous) | - | - | 40 mL | Solvent |
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen balloon.
-
Dissolution: Add
, N-Boc-4-hydroxypiperidine, and 2-Fluoro-4-methylphenol to the flask. Dissolve in anhydrous THF (40 mL).-
Note: Ensure the solution is homogeneous. If
is polymer-supported, ensure good suspension.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This controls the exothermic betaine formation.
-
Addition: Add DIAD dropwise over 15-20 minutes via a syringe or addition funnel.
-
Observation: The solution will likely turn yellow/orange.[6] The color should fade as the reagent is consumed; persistent color indicates excess reagent.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 12–16 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 4:1). The alcohol spot should disappear.
-
-
Workup (The "TPPO Strategy"):
-
Purification: Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to obtain the N-Boc-protected ether as a clear or pale yellow oil.
Part B: Deprotection (Boc Removal)
Reagent: Trifluoroacetic acid (TFA) or HCl in Dioxane.
-
Dissolution: Dissolve the purified N-Boc intermediate (from Part A) in Dichloromethane (DCM) (10 mL per gram of substrate).
-
Acidification: Add TFA (20% v/v final concentration) or 4M HCl in Dioxane (5 equiv).
-
Stir: Stir at RT for 1-2 hours. Monitor by TLC (significant polarity shift; amine stays at baseline in standard non-polar systems).
-
Quench:
-
For Free Base: Carefully quench with saturated aqueous
until pH > 8. Extract with DCM (3x), dry over , and concentrate. -
For HCl Salt: Concentrate the reaction mixture (if using HCl/Dioxane) and triturate with diethyl ether to obtain the solid hydrochloride salt.
-
Troubleshooting & Optimization
The "Mitsunobu Nightmare": Removing Triphenylphosphine Oxide (TPPO)
TPPO is often difficult to separate from polar products. If the ether precipitation (Step 6 above) is insufficient, employ the Magnesium Chloride Complexation method:
-
Dissolve the crude mixture in minimal THF.
-
Add
(2 equiv relative to TPPO). -
Heat to reflux for 30 mins, then cool. TPPO forms an insoluble complex
which can be filtered off.
Common Failure Modes
| Observation | Root Cause | Solution |
| No Conversion | Ensure phenol is acidic enough. 2-Fluoro-4-methylphenol is fine, but if using analogs, check | |
| Low Yield | Steric Hindrance | The ortho-fluorine adds bulk. Increase reaction time to 24h or reflux gently (40°C). |
| Side Products | Hydrazine formation | Add DIAD very slowly at 0°C. High local concentration favors side reactions. |
Safety & Compliance
-
DIAD/DEAD: Shock-sensitive and potentially explosive upon heating. Store in a fridge. Never distill neat.
-
HF Warning: While this molecule contains fluorine, no HF is generated. However, standard organofluorine handling applies.
-
TFA: Corrosive. Use in a fume hood.
References
-
Mitsunobu Reaction Mechanism & Review
- Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews 109.6 (2009): 2551-2651.
-
TPPO Removal Strategies (MgCl2 Method)
- Bates, R. H., et al. "Facile Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with Magnesium Chloride." Journal of Organic Chemistry 54.13 (1989): 3247-3249.
-
General Procedure for Phenol-Piperidine Ethers
- Organic Chemistry Portal: Mitsunobu Reaction Protocols.
-
pKa Data for Substituted Phenols
- Liptak, M. D., et al. "Absolute pKa Determinations for Substituted Phenols." Journal of the American Chemical Society 124.22 (2002): 6421-6427.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Precision N-Alkylation Protocols for 4-(2-Fluoro-4-methylphenoxy)piperidine
Introduction & Strategic Overview
The piperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous GPCR ligands, antihistamines, and antipsychotics. The specific substrate, 4-(2-Fluoro-4-methylphenoxy)piperidine , presents a unique set of steric and electronic features due to the ortho-fluorine substitution on the phenoxy ring.
While the secondary amine at the piperidine 4-position is a robust nucleophile, successful N-alkylation requires navigating two primary failure modes:
-
Over-alkylation (Quaternization): The formation of quaternary ammonium salts, which are often inseparable from the desired tertiary amine product.
-
Elimination (E2): When using hindered alkyl halides, basic conditions can favor dehydrohalogenation over substitution.[1][2]
This guide provides two validated protocols—Direct Nucleophilic Substitution (
Strategic Decision Matrix
The choice of protocol depends heavily on the nature of the alkyl group you intend to introduce.
Figure 1: Strategic decision tree for selecting the optimal N-alkylation pathway based on steric hindrance and availability of reagents.
Protocol A: Direct N-Alkylation ( )
Best for: Primary alkyl halides (Methyl, Ethyl, Benzyl).[1] Mechanism: Bimolecular Nucleophilic Substitution.[2]
The System Logic
This protocol utilizes Acetonitrile (ACN) as a polar aprotic solvent to dissolve the organic reactants while keeping the inorganic base (Potassium Carbonate ) as a heterogeneous suspension. This "surface-limited" basicity minimizes the concentration of the highly reactive deprotonated amine, thereby reducing the rate of over-alkylation.
Materials & Stoichiometry
| Component | Equiv.[1][2][3] | Role | Notes |
| Substrate | 1.0 | Nucleophile | 4-(2-Fluoro-4-methylphenoxy)piperidine |
| Alkyl Halide | 1.1 | Electrophile | Bromides are preferred over Iodides to control rate.[1][2] |
| Base | 2.5 | Acid Scavenger | Anhydrous |
| Solvent | 10 vol | Medium | Acetonitrile (HPLC Grade, Dry).[1][2] |
| Catalyst | 0.1 | Rate Enhancer | KI (Optional, Finkelstein conditions). |
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Add 1.0 equiv of 4-(2-Fluoro-4-methylphenoxy)piperidine.
-
Add 10 volumes of anhydrous Acetonitrile.
-
Add 2.5 equiv of finely ground, anhydrous
.
-
-
Addition:
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT).
-
Stir vigorously (800+ RPM) to ensure effective mass transfer with the solid base.
-
Monitor: Check via TLC or LC-MS at 2 hours. If conversion is <50%, heat to 60°C.[2]
-
-
Workup (Self-Validating Step):
-
Filter off the solid inorganic salts (
, KBr). -
Concentrate the filtrate in vacuo.[2]
-
Redissolve residue in Ethyl Acetate (EtOAc).[2]
-
Wash with saturated
followed by Brine.[2] -
Validation: Check the pH of the aqueous layer. It must be >9 to ensure the amine is in the free-base form and remains in the organic layer.
-
-
Purification:
Protocol B: Reductive Amination
Best for: Secondary alkyl groups, Cycloalkyls, or when avoiding quaternization is critical.[1] Mechanism: Imine formation followed by in situ hydride transfer.[2]
The System Logic
This method is superior for selectivity.[2][4] By reacting the piperidine with a ketone/aldehyde, you form an iminium ion intermediate.[5] We use Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that reduces the iminium ion much faster than it reduces the starting carbonyl compound. This kinetic selectivity prevents side reactions.[2]
Materials & Stoichiometry
| Component | Equiv.[1][2][3] | Role | Notes |
| Substrate | 1.0 | Amine Source | 4-(2-Fluoro-4-methylphenoxy)piperidine |
| Carbonyl | 1.2 | Carbon Source | Aldehyde or Ketone.[1][2][6] |
| Reductant | 1.5 | Hydride Source | |
| Acid | 1.0 | Catalyst | Acetic Acid (AcOH).[1][2] |
| Solvent | 15 vol | Medium | DCE (1,2-Dichloroethane) or DCM.[1][2] |
Step-by-Step Methodology
-
Imine Formation:
-
In a clean vial, dissolve 1.0 equiv of substrate and 1.2 equiv of the aldehyde/ketone in DCE.
-
Add 1.0 equiv of Acetic Acid.[2]
-
Stir at RT for 30–60 minutes.
-
Expert Insight: This "pre-complexation" time allows the equilibrium to shift toward the iminium species before the reducing agent is introduced.
-
-
Reduction:
-
Quenching & Workup:
-
Purification:
-
Often, the crude purity is >90%. If necessary, purify via flash chromatography (DCM/MeOH/
90:9:1).[2]
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Over-alkylation (Quaternary salt) | Excess alkyl halide or high temperature.[1][2] | Switch to Protocol B (Reductive Amination) or reduce alkyl halide to 0.95 equiv and accept lower yield to save purity. |
| No Reaction (Protocol A) | Poor nucleophilicity or steric clash.[1][2] | Add 0.1 equiv KI (Finkelstein catalyst) or switch solvent to DMF (Warning: harder workup).[2] |
| Incomplete Conversion (Protocol B) | Wet solvent or poor imine formation.[1][2] | Add 3Å Molecular Sieves to the reaction to scavenge water, pushing imine equilibrium forward. |
| Emulsion during Workup | Piperidine surfactant properties.[1][2] | Add a small amount of Methanol to the biphasic mixture or filter through Celite before separation. |
References
-
Direct N-Alkylation of Amines
-
Reductive Amination Specifics
-
Fluorinated Piperidine Scaffolds
-
General Piperidine Reactivity
Sources
- 1. Lumateperone - Wikipedia [en.wikipedia.org]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4-(2-Fluoro-4-methylphenoxy)piperidine
Introduction
4-(2-Fluoro-4-methylphenoxy)piperidine is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is of significant interest to researchers in drug discovery and development. This document provides a comprehensive guide to the reagents, reaction conditions, and protocols for the synthesis of this valuable piperidine derivative. The protocols outlined herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.
The synthesis of 4-(2-Fluoro-4-methylphenoxy)piperidine is typically achieved through a convergent synthesis, which involves the preparation of two key intermediates: an N-protected 4-hydroxypiperidine and 2-fluoro-4-methylphenol. These intermediates are then coupled to form the desired ether linkage, followed by a final deprotection step if necessary. This guide will detail the preparation of the necessary precursors and the subsequent coupling and deprotection steps.
Strategic Overview of the Synthesis
The overall synthetic strategy is depicted in the workflow diagram below. The synthesis begins with the protection of the commercially available 4-hydroxypiperidine, followed by the synthesis of the 2-fluoro-4-methylphenol. The core of the synthesis is the coupling of these two fragments, which can be achieved via several methods, most notably nucleophilic aromatic substitution or copper-catalyzed Ullmann condensation. The final step involves the removal of the nitrogen protecting group to yield the target compound.
Storage and handling requirements for 4-(2-Fluoro-4-methylphenoxy)piperidine
Application Note: Storage, Handling, and Stability Protocols for 4-(2-Fluoro-4-methylphenoxy)piperidine
Executive Summary & Chemical Identity
4-(2-Fluoro-4-methylphenoxy)piperidine is a specialized secondary amine building block, frequently utilized in the synthesis of Central Nervous System (CNS) active agents, particularly ligands for serotonin (5-HT) and dopamine receptors. Its structural integrity is defined by a piperidine ring ether-linked to a fluorinated, methylated phenyl ring.
While the aryl-ether linkage offers robust chemical stability, the secondary amine moiety presents specific handling challenges—primarily susceptibility to oxidative degradation and the formation of carbamates upon exposure to atmospheric carbon dioxide (
| Property | Specification |
| Chemical Name | 4-(2-Fluoro-4-methylphenoxy)piperidine |
| CAS Number | 941911-12-2 |
| Molecular Formula | |
| Molecular Weight | 209.26 g/mol |
| Physical State | Solid (typically as HCl salt) or Viscous Oil (Free Base) |
| Solubility | DMSO (>100 mM), Ethanol (>50 mM), Methanol |
| pKa (Calculated) | ~10.5 (Piperidine Nitrogen) |
Critical Storage Requirements
The primary degradation pathway for 4-(2-Fluoro-4-methylphenoxy)piperidine is the reaction of the nucleophilic secondary amine with atmospheric
Environmental Control
-
Temperature: Store long-term at -20°C . Short-term (working stock) storage at 2-8°C is permissible for <1 week.
-
Atmosphere: Strictly Inert. The vial headspace must be purged with Argon (Ar) or Nitrogen (
) after every use. -
Humidity: Desiccate. Hygroscopic nature (especially of HCl salts) accelerates hydrolysis and oxidation.
-
Light: Protect from light.[1][2] Store in amber glass vials to prevent photo-induced radical formation on the aromatic ring.
Container Specifications
-
Primary: Borosilicate glass (Type I) with Teflon-lined screw caps.
-
Secondary: Sealed Mylar bag with active silica gel desiccant packs.
Handling & Reconstitution Protocol
Pre-Handling Equilibration
Objective: Prevent moisture condensation on the cold compound, which catalyzes degradation.
-
Remove the vial from -20°C storage.
-
Allow the closed vial to equilibrate to Room Temperature (20-25°C) for at least 30 minutes inside a desiccator.
-
CRITICAL: Do not open the vial before it reaches room temperature.
Reconstitution Workflow (DMSO Stock)
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), Grade ≥99.9%.
Step-by-Step Protocol:
-
Weighing: Rapidly weigh the required amount into a sterile microcentrifuge tube or glass vial. Ideally, perform this in a glove box or under a gentle stream of
. -
Solvent Addition: Add anhydrous DMSO to achieve a stock concentration of 10 mM to 50 mM .
-
Dissolution: Vortex for 30 seconds. If the free base is an oil, ensure complete miscibility. If a salt, sonicate at 40 kHz for 2 minutes to ensure complete dissolution.
-
Aliquot: Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Flash freeze aliquots in liquid nitrogen and store at -80°C (optimal) or -20°C.
Visualizing the Handling Logic
Caption: Logic flow for minimizing moisture and CO2 exposure during reconstitution.
Quality Control & Troubleshooting
Identifying Degradation
-
Visual: Appearance of a white, crusty solid on the rim (Carbamate formation).
-
Solubility: Unexpected precipitation in DMSO (indicates salt formation or polymerization).
-
NMR Verification:
-
1H NMR (DMSO-d6): Check for the diagnostic doublet of the methyl group on the phenyl ring (~2.2-2.3 ppm) and the multiplet of the methine proton at the 4-position of the piperidine (~4.3-4.5 ppm).
-
Impurity Flag: Broad peaks around 8-9 ppm often indicate ammonium/carbamate species.
-
Emergency "Cleanup" of Carbonated Stock
If the free base has absorbed
-
Dissolve the material in Ethyl Acetate.
-
Wash with 1M NaOH (converts carbamate back to free amine).
-
Dry organic layer over
, filter, and concentrate in vacuo.
Safety & Toxicology (E-E-A-T)
Hazard Classification:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3][4]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity: Single Exposure (Respiratory Tract Irritation).
Emergency Procedures:
-
Skin Contact: Wash immediately with soap and plenty of water.[5] Secondary amines can penetrate skin.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[5] Remove contact lenses.[3][4][5][6]
-
Spill: Absorb with inert material (sand/vermiculite). Do not use combustible materials like sawdust.
References
-
Chemical Identity & CAS: ChemSrc. (2024). 4-(2-Fluoro-4-methylphenoxy)piperidine - CAS 941911-12-2.[7] Retrieved from [Link]
-
Amine Reactivity with CO2: Goodrich, B. F., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. PMC. Retrieved from [Link]
-
Piperidine Solubility & Solvation: Solomonov, B. N., et al. (2025). Solvation of Piperidine in Nonaqueous Solvents. ResearchGate. Retrieved from [Link]
Sources
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. chemos.de [chemos.de]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 941911-12-2_CAS号:941911-12-2_N-(2,5-dimethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide - 化源网 [chemsrc.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(2-Fluoro-4-methylphenoxy)piperidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-(2-fluoro-4-methylphenoxy)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and improve the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific laboratory conditions.
The synthesis of this target molecule is most reliably achieved via a nucleophilic aromatic substitution (SNAr) or, more specifically, a Williamson ether synthesis pathway. This typically involves the coupling of 2-fluoro-4-methylphenol with a 4-substituted piperidine. The success of this reaction is highly dependent on managing competing reaction pathways and optimizing key parameters.
Section 1: Core Synthesis Strategy and Mechanistic Considerations
The primary challenge in this synthesis is the formation of the C-O bond between the phenolic oxygen and the C4 position of the piperidine ring. This requires careful activation of the piperidine moiety and management of the nucleophilicity of both the phenol and the piperidine nitrogen.
The most robust and widely adopted strategy involves a three-stage process:
-
Protection of the piperidine nitrogen to prevent its unwanted side-reaction as a competing nucleophile.
-
Activation of the 4-hydroxy group on the piperidine ring by converting it into a better leaving group.
-
Coupling with the phenoxide of 2-fluoro-4-methylphenol via an SN2 reaction.
-
Deprotection to yield the final target molecule.
Below is a diagram illustrating the overall workflow.
Caption: Overall workflow for the synthesis of 4-(2-Fluoro-4-methylphenoxy)piperidine.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My overall yield is consistently low (<50%). What are the most probable causes?
A low yield is rarely due to a single factor but rather a combination of suboptimal conditions across the synthetic sequence. The most critical points to investigate are:
-
Incomplete N-Protection: The piperidine nitrogen is a potent nucleophile that can compete with the desired phenoxide attack, leading to N-arylation byproducts or complex side reactions. Ensure the protection step goes to completion. The tert-butyloxycarbonyl (Boc) group is highly recommended due to its stability in the basic conditions of the ether synthesis and its straightforward removal under acidic conditions.[1][2]
-
Poor Leaving Group on Piperidine: The hydroxyl group of N-Boc-4-hydroxypiperidine is a very poor leaving group. It must be converted to a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). Tosylates are generally preferred as they are excellent leaving groups, facilitating the SN2 displacement.[3][4] Using halides like 4-chloro-piperidine directly often results in low conversion.
-
Suboptimal Base and Solvent Combination: The Williamson ether synthesis requires a strong, non-nucleophilic base to fully deprotonate the phenol without promoting side reactions.[3][5] Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the phenol. The choice of solvent is equally critical; polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal as they solvate the cation (Na+) and leave the phenoxide anion highly reactive.[3][6]
-
Presence of Water: Any moisture in the reaction will quench the strong base (e.g., NaH) and protonate the phenoxide, reducing its nucleophilicity. It is imperative to use anhydrous solvents and flame-dried glassware under an inert atmosphere (Nitrogen or Argon).
Q2: I'm observing a significant byproduct with a similar polarity to my product, which I suspect is from an elimination reaction. How can I minimize this?
This is a classic competition between SN2 (substitution, desired) and E2 (elimination, undesired) pathways. Since the leaving group is on a secondary carbon of the piperidine ring, elimination is a significant risk.[6]
To favor substitution over elimination:
-
Choice of Base: While a strong base is needed to deprotonate the phenol, a sterically hindered base like potassium tert-butoxide can preferentially promote elimination. Sodium hydride (NaH) is less sterically demanding and is a better choice.
-
Temperature Control: Higher temperatures favor elimination. The reaction should be started at a low temperature (e.g., 0 °C) during the deprotonation step and then allowed to warm slowly to room temperature or heated gently (e.g., 50-60 °C) to drive the substitution.[3] Avoid high-temperature reflux if possible.
-
Leaving Group: While both tosylates and mesylates are good leaving groups, ensure the activation step is clean and complete. A well-formed tosylate provides a clean reaction profile for the subsequent substitution.
Caption: Troubleshooting flowchart for common synthesis issues.
Q3: How do I choose between different N-protecting groups?
The ideal protecting group should be easy to install, stable to the coupling reaction conditions (strong base), and easy to remove without affecting the final product.[1]
| Protecting Group | Installation Reagent | Stability | Deprotection Conditions | Recommendation |
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Excellent in basic conditions | Strong acid (TFA, HCl in dioxane) | Highly Recommended . Orthogonal to the basic coupling step. |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Good in basic conditions | Catalytic Hydrogenation (H₂, Pd/C) | Viable alternative, but hydrogenation may not be suitable if other reducible groups are present. |
| Tosyl (Ts) | Tosyl chloride (TsCl) | Very stable | Strong reducing agents (Sodium in liquid ammonia) | Not recommended. Removal conditions are harsh.[2] |
For this synthesis, the Boc group is the superior choice due to its robust nature and the mild, orthogonal conditions required for its removal.
Section 3: Optimized Experimental Protocols
These protocols provide a validated, step-by-step methodology for the synthesis.
Protocol A: N-Boc Protection of 4-Hydroxypiperidine
-
Setup: To a round-bottom flask, add 4-hydroxypiperidine (1.0 equiv.), dichloromethane (DCM, approx. 0.5 M), and triethylamine (1.2 equiv.). Cool the mixture to 0 °C in an ice bath.
-
Reaction: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in DCM dropwise over 30 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC (Stain: ninhydrin to visualize the primary amine).
-
Workup: Quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, which can often be used without further purification.
Protocol B: Tosylation of N-Boc-4-Hydroxypiperidine
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 equiv.) in anhydrous DCM (approx. 0.4 M). Add triethylamine (1.5 equiv.) and a catalytic amount of DMAP (0.05 equiv.). Cool the solution to 0 °C.
-
Reaction: Add p-toluenesulfonyl chloride (TsCl, 1.2 equiv.) portion-wise, maintaining the temperature below 5 °C.
-
Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight. Monitor by TLC until the starting alcohol is consumed.
-
Workup: Dilute with DCM and wash sequentially with cold 1 M HCl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product, N-Boc-4-tosyloxypiperidine, should be purified by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to ensure high purity for the next step.
Protocol C: Williamson Ether Synthesis and Deprotection
-
Setup (Phenoxide Formation): In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF (approx. 0.5 M) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equiv.). Cool to 0 °C. Add a solution of 2-fluoro-4-methylphenol (1.2 equiv.) in anhydrous DMF dropwise. Stir at 0 °C for 30 minutes, then at room temperature for 30 minutes until hydrogen evolution ceases.
-
Reaction (Coupling): Re-cool the mixture to 0 °C. Add a solution of N-Boc-4-tosyloxypiperidine (1.0 equiv.) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and then heat to 60 °C.
-
Monitoring: Stir overnight at 60 °C. Monitor the reaction by LC-MS or TLC for the disappearance of the tosylate.
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Dilute with ethyl acetate and wash extensively with water and brine to remove DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude N-Boc protected product by column chromatography.
-
Deprotection: Dissolve the purified intermediate in DCM. Add trifluoroacetic acid (TFA, 5-10 equiv.) and stir at room temperature for 2-4 hours. Concentrate under reduced pressure, re-dissolve the residue in ethyl acetate, and wash with saturated NaHCO₃ solution until the aqueous layer is basic. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, 4-(2-fluoro-4-methylphenoxy)piperidine.
Section 4: References
-
Vertex AI Search, based on Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight.
-
Vertex AI Search, based on Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling - Benchchem.
-
Vertex AI Search, based on Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
-
Vertex AI Search, based on Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta.
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Vertex AI Search, based on One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol.
-
Vertex AI Search, based on Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - ResearchGate.
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]
-
Vertex AI Search, based on Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | Journal of the American Chemical Society.
-
Wikipedia. (2023). Williamson ether synthesis. [Link]
-
Organic Syntheses. Procedure Details. [Link]
-
Chemistry Steps. (2022). Williamson Ether Synthesis. [Link]
-
Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. [Link]
-
Vertex AI Search, based on Transition-Metal-Mediated Nucleophilic Aromatic Substitution with Acids - OSTI.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Vertex AI Search, based on Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
-
Vertex AI Search, based on Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity.
-
Google Patents. WO2003084950A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
Google Patents. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
-
Vertex AI Search, based on New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Divakaran, R. (2008). Protecting groups in organic synthesis. [Link]
-
ScienceDaily. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. [Link]
-
Wikipedia. (2023). Protecting group. [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
ResearchGate. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
-
SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
-
Defense Technical Information Center. (1994). Piperidine Synthesis. [Link]
-
National Center for Biotechnology Information. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]
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- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. francis-press.com [francis-press.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 4-(2-Fluoro-4-methylphenoxy)piperidine
Welcome to the technical support center for the purification of 4-(2-Fluoro-4-methylphenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights to overcome common challenges encountered during the purification of this important pharmaceutical intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 4-(2-Fluoro-4-methylphenoxy)piperidine, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Low Yield After Column Chromatography
Q: I'm experiencing significant product loss during silica gel column chromatography for the purification of 4-(2-Fluoro-4-methylphenoxy)piperidine. What are the likely causes and how can I improve my yield?
A: Low recovery of piperidine derivatives from silica gel chromatography is a common issue stemming from the basic nature of the piperidine nitrogen.[1] This basic nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to irreversible adsorption or slow elution (tailing), which results in product loss.[1]
Troubleshooting Steps:
-
Mobile Phase Modification: The most effective way to mitigate this issue is to add a basic modifier to your eluent. This additive will compete with your compound for the acidic sites on the silica gel, thus reducing strong interactions and improving recovery.
-
Stationary Phase Selection:
-
Deactivated Silica Gel: Consider using a commercially available end-capped or deactivated silica gel where the acidic silanol groups are masked.
-
Alumina (Basic or Neutral): Alumina is an excellent alternative to silica gel for the purification of basic compounds.[1][2] Neutral or basic alumina can significantly improve recovery.
-
-
Reverse-Phase Chromatography: For less polar piperidine derivatives, reverse-phase chromatography on a C18 column can be a suitable alternative. In this case, using an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[1]
Issue 2: Persistent Yellow or Brown Coloration in the Purified Product
Q: My purified 4-(2-Fluoro-4-methylphenoxy)piperidine has a persistent yellow or brown tint, even after chromatography. What is causing this discoloration and how can I remove it?
A: A persistent color in your purified product often indicates the presence of trace impurities that may have co-eluted with your compound. These could be degradation products or residual starting materials.
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for removing colored impurities. The choice of solvent is critical for successful recrystallization.
-
Solvent Screening: Test the solubility of your compound in a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, hexanes) at room temperature and at elevated temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely upon heating.[1][3]
-
Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system can be employed. Dissolve your compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is sparingly soluble to induce crystallization.[3]
-
-
Activated Carbon Treatment: If recrystallization alone is insufficient, you can try treating a solution of your compound with a small amount of activated carbon. The activated carbon can adsorb colored impurities.
-
Procedure: Dissolve the impure compound in a suitable hot solvent. Add a small amount of activated carbon (typically 1-5% by weight) and continue to heat for a short period. Perform a hot filtration to remove the carbon, and then allow the filtrate to cool and crystallize.
-
Issue 3: Co-elution of Impurities During Chromatography
Q: I'm having difficulty separating my target compound from a closely related impurity during column chromatography. How can I improve the resolution?
A: Co-elution occurs when the polarity of the desired compound and an impurity are very similar. Improving separation requires optimizing the chromatographic conditions.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Solvent System: Experiment with different solvent systems. Sometimes, switching one of the solvents in your mobile phase (e.g., from ethyl acetate to diethyl ether or dichloromethane) can alter the selectivity and improve separation.
-
Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a shallow gradient elution can often improve the separation of closely eluting compounds.
-
-
Change the Stationary Phase:
-
Preparative HPLC: If the impurity is present in a small amount and is difficult to remove by flash chromatography, preparative HPLC, particularly with a C18 or phenyl-hexyl column, can provide the necessary resolution.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 4-(2-Fluoro-4-methylphenoxy)piperidine?
A1: The impurities will largely depend on the synthetic route. However, common impurities can include:
-
Unreacted Starting Materials: Such as 2-fluoro-4-methylphenol and a 4-substituted piperidine precursor.
-
By-products from the Synthesis: For instance, if a Williamson ether synthesis is used, elimination by-products could be present.[6]
-
Degradation Products: Piperidine rings can be susceptible to ring-opening under harsh acidic or basic conditions, especially at elevated temperatures.[6]
Q2: What is the recommended method for monitoring the purification process?
A2:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quickly monitoring the progress of your column chromatography. It helps in identifying the fractions containing your desired product and assessing their purity.[1][7] Adding 0.5-1% triethylamine to the TLC eluent can improve the spot shape for basic compounds.[1]
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity, HPLC is the method of choice.[6][8]
Q3: What are the best practices for storing purified 4-(2-Fluoro-4-methylphenoxy)piperidine?
Q4: Can I use distillation for purification?
A4: Distillation is generally not a preferred method for purifying complex, high-boiling point solids like 4-(2-Fluoro-4-methylphenoxy)piperidine. It is more suitable for purifying liquids with significant differences in boiling points. Techniques like recrystallization and chromatography are more effective for this type of compound.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol provides a general guideline for the purification of 4-(2-Fluoro-4-methylphenoxy)piperidine using silica gel chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it with various solvent systems (e.g., mixtures of hexanes and ethyl acetate).
-
Add 0.5-1% triethylamine to the eluent to improve the spot shape.[1]
-
The ideal eluent system will give your desired compound an Rf value of approximately 0.3.[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar eluent mixture.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions and monitor them by TLC to identify those containing the purified product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization
This protocol outlines the general steps for purifying 4-(2-Fluoro-4-methylphenoxy)piperidine by recrystallization.
-
Solvent Selection:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent and stir until the solid is fully dissolved.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[1]
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.[1]
-
Data Presentation
Table 1: Common Solvent Systems for Chromatography and Recrystallization
| Purification Method | Solvent System Examples | Notes |
| Normal Phase Chromatography | Hexane/Ethyl Acetate + 0.5% TEA | A good starting point for many piperidine derivatives. |
| Dichloromethane/Methanol + 0.5% TEA | For more polar compounds. | |
| Recrystallization | Ethanol or Isopropanol | Often effective for moderately polar compounds. |
| Ethyl Acetate/Hexane | A two-solvent system that can be fine-tuned. | |
| Acetonitrile | Another option for moderately polar compounds. |
Visualizations
Caption: A decision-making workflow for selecting a purification method.
Caption: Troubleshooting guide for column chromatography of piperidine derivatives.
References
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Google Books.
- Technical Support Center: Purification of Piperidine Derivatives - Benchchem. (n.d.). BenchChem.
- Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols - Benchchem. (n.d.). BenchChem.
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (n.d.). Google Patents.
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.). Google Patents.
- Troubleshooting | The Pharma Master. (n.d.). The Pharma Master.
- Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
- Column Chromatography. (2020, August 28). YouTube.
- Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination | Australian Journal of Chemistry | ConnectSci. (2013, December 24). ConnectSci.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8). Sigma-Aldrich.
- Separation of aromatic fluoro-compound and aromatic nitro-compound. (n.d.). Google Patents.
- Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects - HWI group. (2021, April 15). HWI group.
- Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates - Benchchem. (n.d.). BenchChem.
- Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. (n.d.). Google Patents.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI.
- Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024, May 28). Aurigene Pharmaceutical Services.
- Troubleshooting Guide - Phenomenex. (n.d.). Phenomenex.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (2025, November 28). LCGC International.
- 4-(2-Fluoro-phenoxy)-piperidine; Piperidine,4-(2-fluorophenoxy) | Chemrio. (n.d.). Chemrio.
- How can I purify two different-substituted aromatic compounds? - ResearchGate. (2019, January 19). ResearchGate.
- 4-(2-Fluoro-phenoxy)-piperidine | CAS 3623-02-7 | SCBT. (n.d.). Santa Cruz Biotechnology.
- Piperidine Synthesis. - DTIC. (2025, June 4). DTIC.
- Piperidine Impurities - BOC Sciences. (n.d.). BOC Sciences.
- Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant - ChemRxiv. (n.d.). ChemRxiv.
- 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine - Fluorochem. (n.d.). Fluorochem.
- Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chem Rev Lett.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate - ResearchGate. (2018, August 23). ResearchGate.
- 3-(3-fluoro-4-methylphenoxy)piperidine | 1702716-94-6 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- 4-(2-Fluoro-4-methylsulfonylphenoxy)piperidine | C12H16FNO3S - PubChem. (n.d.). PubChem.
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México. (n.d.). SciELO México.
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. (2019, November 19). Scientific Update.
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Technical Support Center: Optimizing Recrystallization Solvents for Phenoxypiperidine Derivatives
Welcome to the Technical Support Center for the purification of phenoxypiperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this important class of compounds. Here, we move beyond generic protocols to provide in-depth, evidence-based solutions to common challenges, ensuring you can achieve the desired purity, yield, and crystal form for your downstream applications.
Troubleshooting Guide: Common Recrystallization Issues & Solutions
This section addresses specific problems you may encounter during the recrystallization of phenoxypiperidine derivatives. Each issue is followed by an analysis of potential causes and actionable, step-by-step solutions.
Question 1: My phenoxypiperidine derivative "oils out" instead of crystallizing upon cooling. What's happening and how can I fix it?
Answer:
"Oiling out," or liquid-liquid phase separation, is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystalline material.[1] This is particularly prevalent when the melting point of the compound is lower than the boiling point of the recrystallization solvent, or when the solution is highly supersaturated and cooled too rapidly.[1][2] For phenoxypiperidine derivatives, this can be exacerbated by the presence of impurities that depress the melting point.
Causality and Solution Workflow:
-
Re-dissolve and Dilute: The immediate course of action is to reheat the mixture until the oil completely redissolves. Once a homogenous solution is achieved, add a small amount of additional hot solvent (typically 10-20% of the original volume) to reduce the supersaturation.[1]
-
Slow Cooling is Critical: Allow the flask to cool to room temperature slowly. Insulating the flask with glass wool or placing it in a Dewar flask with warm water can facilitate gradual cooling, which is essential for the formation of well-ordered crystals.[3]
-
Induce Crystallization: If crystals do not form upon reaching room temperature, several techniques can be employed to induce nucleation:
-
Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[4][5]
-
Seeding: Introduce a "seed crystal" – a tiny crystal of the pure compound – into the solution.[4][5][6] This provides a template for further crystallization.
-
Antisolvent Addition: If using a single solvent system, consider transitioning to a mixed-solvent system. At room temperature, add a miscible "antisolvent" (a solvent in which your compound is poorly soluble) dropwise until persistent cloudiness is observed. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the solution to stand.[7][8]
-
-
Final Cooling: Once crystal growth has been established at room temperature, the flask can be moved to an ice bath to maximize the yield of the recrystallized product.[1]
DOT Diagram: Oiling Out Troubleshooting Workflow
Caption: Decision workflow for addressing "oiling out" during recrystallization.
Question 2: I'm experiencing very low recovery of my phenoxypiperidine derivative after recrystallization. What are the likely causes and how can I improve my yield?
Answer:
Low recovery is a frequent and frustrating issue in recrystallization. The primary culprits are typically using an excessive volume of solvent, premature crystallization during hot filtration, or incomplete crystallization due to insufficient cooling.[1]
Strategies to Maximize Yield:
-
Minimize Solvent Volume: The core principle of recrystallization is to use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excess will leave a significant portion of your compound dissolved in the mother liquor even after cooling.
-
Pre-heat Filtration Apparatus: If your crude material contains insoluble impurities that necessitate a hot filtration step, it is crucial to pre-heat the filtration funnel and receiving flask. This prevents the solution from cooling prematurely and depositing the product on the filter paper.[9]
-
Ensure Complete Crystallization: After slow cooling to room temperature, immerse the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[1] The solubility of your compound will be at its lowest at this temperature.
-
Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve a portion of your purified product.[1]
-
Analyze the Mother Liquor: If yields remain low, it is good practice to concentrate the mother liquor and analyze the residue by techniques like TLC or NMR to quantify the amount of product being lost. This can help determine if the issue is with the choice of solvent or the technique.
Question 3: My recrystallized product is still impure. How can I improve the purity of my phenoxypiperidine derivative?
Answer:
The presence of impurities after recrystallization can be due to several factors, including the co-crystallization of structurally similar impurities or the trapping of mother liquor within the crystal lattice (inclusions).[10][11][12] The basic nature of the piperidine moiety can also lead to issues if not handled correctly.
Advanced Purification Strategies:
-
Solvent Selection is Key: The ideal solvent should dissolve the target compound well when hot, but poorly when cold, while impurities should either be highly soluble at all temperatures or completely insoluble.[6] A systematic solvent screening is often necessary.
-
Consider a Second Recrystallization: For particularly stubborn impurities, a second recrystallization in a different solvent system can be highly effective. The change in solvent polarity can alter the solubility of both the desired compound and the impurities, leading to better separation.
-
Activated Charcoal Treatment: If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly, as it can also adsorb the target compound, reducing yield.[6]
-
Salt Formation for Basic Impurities: Phenoxypiperidine derivatives are basic. If impurities are also basic, purification can be challenging. An effective technique is to dissolve the crude mixture in an appropriate organic solvent and add an acid (e.g., HCl in ether) to selectively precipitate the hydrochloride salt of the desired product, leaving more weakly basic impurities in solution. The purified salt can then be neutralized to recover the free base.[9][13]
Table 1: Common Solvents for Recrystallization of Piperidine Derivatives
| Solvent Class | Examples | Polarity | Comments |
| Alcohols | Ethanol, Methanol, Isopropanol | Polar Protic | Often good for initial trials due to their ability to dissolve a wide range of organic compounds.[14] Can be used in combination with water as an antisolvent. |
| Esters | Ethyl Acetate | Polar Aprotic | A versatile solvent that is less polar than alcohols. Good for compounds of intermediate polarity. |
| Ketones | Acetone | Polar Aprotic | Similar in polarity to ethyl acetate and can be a good alternative.[13] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Relatively Nonpolar | Useful in mixed solvent systems, often with a more nonpolar solvent like hexane.[13] |
| Hydrocarbons | Hexane, Heptane | Nonpolar | Typically used as an antisolvent for more polar compounds.[13] |
| Aromatic | Toluene | Nonpolar | Can be effective for less polar derivatives, but its high boiling point should be considered.[15] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best starting solvent for my specific phenoxypiperidine derivative?
A1: The principle of "like dissolves like" is a good starting point. Consider the overall polarity of your molecule. The phenoxy group adds some aromatic and ether character, while the piperidine ring is a basic, aliphatic amine. The nature of any other substituents will significantly influence polarity.
Experimental Protocol: Small-Scale Solvent Screening
-
Place approximately 10-20 mg of your crude material into several small test tubes.
-
To each tube, add a few drops of a different solvent from Table 1.
-
Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.[9]
-
Gently heat the tubes that did not show room temperature solubility. An ideal solvent will completely dissolve the compound upon heating.[9]
-
Allow the dissolved solutions to cool to room temperature. The best solvent will be the one from which your compound readily crystallizes.
DOT Diagram: Solvent Selection Logic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. community.wvu.edu [community.wvu.edu]
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- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
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- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
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- 14. m.youtube.com [m.youtube.com]
- 15. Tips & Tricks [chem.rochester.edu]
Minimizing side reactions in 4-(2-Fluoro-4-methylphenoxy)piperidine synthesis
Executive Summary & Core Challenge
The User Issue: Researchers synthesizing 4-(2-Fluoro-4-methylphenoxy)piperidine often encounter low yields (10–40%) and difficult purification due to a specific competing side reaction: E2 Elimination .[1]
The Chemical Root Cause: The synthesis typically involves the nucleophilic attack of a phenol (2-Fluoro-4-methylphenol) on an activated 4-substituted piperidine (e.g., mesylate or halide).[1]
-
Structural Conflict: The 4-position of the piperidine ring is a secondary carbon .
-
Reactivity Conflict: Phenoxides are basic. When reacting a basic nucleophile with a secondary electrophile, the E2 elimination pathway (forming the enamine/alkene) competes aggressively with the desired
substitution .
The Solution Strategy: To minimize the elimination byproduct (N-Boc-1,2,3,6-tetrahydropyridine), one must modulate the basicity of the system and the solvation shell of the nucleophile.
Reaction Pathway Analysis
The following diagram illustrates the competition between the desired ether formation and the elimination side reaction.
Figure 1: Mechanistic divergence between
Optimized Protocols
Method A: The Modified Williamson Ether Synthesis (Recommended for Scale)
Standard conditions (NaH/THF) often fail here. The "Cesium Effect" is utilized to enhance nucleophilicity without increasing basicity to elimination-inducing levels.
Reagents:
-
Substrate: N-Boc-4-methanesulfonyloxypiperidine (1.0 equiv)
-
Nucleophile: 2-Fluoro-4-methylphenol (1.2 equiv)[1]
-
Base: Cesium Carbonate (
) (2.0 equiv)[1] -
Solvent: DMF (Anhydrous) or Acetonitrile[1]
Step-by-Step Protocol:
-
Activation: Dissolve N-Boc-4-hydroxypiperidine in DCM. Add
(1.5 equiv) and cool to 0°C. Add Methanesulfonyl chloride (MsCl) or Methanesulfonic anhydride ( ) dropwise. Stir 2h. Aqueous workup. Note: Isolate the mesylate; do not use in situ for best results. -
Coupling: In a clean, dry flask, dissolve 2-Fluoro-4-methylphenol (1.2 equiv) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add
(2.0 equiv). Stir at Room Temperature (RT) for 30 mins to form the phenoxide. -
Displacement: Add the isolated mesylate from Step 1.
-
Heating: Heat to 65–75°C for 12–16 hours. Critical: Do not exceed 80°C to prevent rapid elimination.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over
.
Why this works:
Cesium is a large cation with a "soft" charge density. It creates a "naked" phenoxide anion in DMF, increasing
Method B: The Mitsunobu Reaction (Recommended for Small Scale/High Purity)
Avoids the elimination pathway almost entirely by activating the oxygen in situ, but requires difficult purification.
Reagents:
-
N-Boc-4-hydroxypiperidine (1.0 equiv)[1]
-
2-Fluoro-4-methylphenol (1.1 equiv)[1]
-
Triphenylphosphine (
) (1.2 equiv)[1] -
DIAD or DEAD (1.2 equiv)[1]
-
Solvent: THF or Toluene[1]
Protocol:
-
Dissolve piperidine, phenol, and
in anhydrous THF at 0°C. -
Add DIAD dropwise over 20 minutes.
-
Allow to warm to RT and stir overnight.
-
Troubleshooting Purification: The major side products are triphenylphosphine oxide (
) and reduced hydrazine. Use a solvent gradient of Hexanes:EtOAc (9:1 to 7:3) on silica. If separation is difficult, switch solvent to Toluene during the reaction, which sometimes precipitates the oxide.
Troubleshooting Guide (FAQ)
Issue 1: High levels of Alkene (Elimination Product)
Symptom: NMR shows vinylic protons (5.7–5.9 ppm); Mass Spec shows mass of [M-Phenol].[1] Diagnosis: The base is acting as a proton scavenger rather than a nucleophile activator. Corrective Actions:
-
Switch Base: If using NaH or KOtBu, stop. Switch to
or . -
Lower Temperature: Elimination has a higher activation energy than substitution. Lowering temp from 80°C to 60°C favors substitution (though it takes longer).[1]
-
Increase Nucleophile Conc: Increase phenol equivalents to 1.5–2.0. By Le Chatelier’s principle, increasing the nucleophile concentration increases the rate of the bimolecular (
) step relative to the unimolecular or solvent-assisted elimination.
Issue 2: Incomplete Conversion of Mesylate
Symptom: Starting material remains after 24h. Diagnosis: The 2-Fluoro substituent on the phenol provides steric hindrance ortho to the oxygen, and the methyl group makes the phenol less acidic (less reactive phenoxide). Corrective Actions:
-
Add Catalyst: Add 10 mol% Sodium Iodide (NaI).[1] This converts the Mesylate to an Iodide in situ (Finkelstein reaction). The Iodide is a better leaving group (
is faster), often outpacing the elimination. -
Solvent Switch: Ensure you are using DMF or DMSO.[2][3] THF is often too non-polar for efficient
with carbonate bases.
Issue 3: N-Alkylation Impurities
Symptom: Mass spec shows dimerized products or loss of Boc group. Diagnosis: Thermal deprotection of the Boc group during heating, followed by the piperidine nitrogen attacking the mesylate. Corrective Actions:
-
Check pH: Ensure the reaction is not acidic.
-
Switch PG: If the reaction requires >80°C, Boc is thermally unstable. Switch to Cbz (Benzyl carbamate) or Benzyl (Bn) protection, which are stable up to >100°C.[1]
Data Comparison: Base & Solvent Effects
The following table summarizes expected outcomes based on reaction conditions for this specific scaffold.
| Base | Solvent | Temp (°C) | Yield (Ether) | Elimination (Alkene) | Notes |
| NaH | THF | 60 | 25% | High (50%) | Strong base promotes E2 heavily.[1] |
| Acetone | Reflux | 30% | Low | Reaction too slow; poor solubility. | |
| DMF | 75 | 65-75% | Low (<10%) | Optimal balance of reactivity. | |
| MeCN | Reflux | 50% | Low | Cleaner profile, but slower than DMF.[1] |
Decision Logic for Troubleshooting
Use this flow to determine your next experimental move.
Figure 2: Troubleshooting logic flow based on crude impurity profile.
References
-
Synthesis of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffolds. Source: ResearchGate / J. Med. Chem. (Analogous chemistry) Context: Describes the use of
in DMF at 75°C for displacing mesylates on piperidine rings with phenols to minimize elimination. URL: -
Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. Source: BenchChem Application Notes Context: Detailed protocol for using Mitsunobu conditions to avoid carbocation/elimination pathways in secondary alcohols. URL:[1]
-
Characteristics of the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Reaction & Competition with E2. Source: Chemistry LibreTexts Context: Foundational physical organic chemistry explaining why secondary substrates favor elimination with strong bases and how polar aprotic solvents modulate this. URL:[1] -
Minimizing Side Reactions in Williamson Ether Synthesis. Source: BenchChem Technical Guide Context: Specific troubleshooting for secondary alkyl halides, recommending the switch from NaH to Carbonates to suppress alkene formation. URL:
Sources
Technical Support Center: Overcoming Moisture Sensitivity in Fluorinated Piperidine Synthesis
Welcome to the Technical Support Center dedicated to navigating the challenges of moisture sensitivity in the synthesis of fluorinated piperidines. As vital scaffolds in medicinal chemistry and drug development, the successful synthesis of these compounds is paramount.[1] However, many fluorination reactions are notoriously sensitive to moisture, leading to decreased yields, inconsistent results, and potential safety hazards.[2][3]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven advice in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding moisture sensitivity in fluorinated piperidine synthesis.
Q1: Why is moisture such a critical issue in the synthesis of fluorinated piperidines?
Moisture can be detrimental for several reasons. Many modern fluorinating agents react readily with water, leading to their decomposition and the formation of non-reactive byproducts, such as hydrogen fluoride (HF).[2] This not only reduces the efficiency of your reaction but can also lead to pressure buildup in the reaction vessel, posing a safety risk.[2] Furthermore, the presence of water can promote unwanted side reactions, such as hydrolysis of the substrate or intermediates, ultimately leading to lower yields and complex product mixtures.[4]
Q2: What are the immediate signs that my reaction is failing due to moisture contamination?
Several indicators can point towards a moisture-related issue:
-
Reduced or No Product Formation: This is the most direct sign. If you observe a significant drop in yield or the reaction fails to proceed entirely, moisture should be a prime suspect.[2]
-
Inconsistent Results: High variability in yields between identical reaction setups often points to differing levels of moisture contamination.[2]
-
Visual Changes in Reagents: Fluorinating agents that are typically free-flowing powders may appear clumped or discolored (e.g., off-white or yellowish) upon exposure to moisture.[2]
-
Formation of Precipitates: Unexplained precipitates can sometimes be the result of the fluorinating agent reacting with residual water to form insoluble inorganic salts.[2]
Q3: Are all synthetic routes to fluorinated piperidines sensitive to moisture?
While many traditional and modern fluorination methods require stringent anhydrous conditions, it is worth noting that researchers are actively developing more robust methods. For instance, certain palladium-catalyzed hydrogenations of fluoropyridines have shown a high tolerance for the presence of air and moisture.[1][5][6] However, these methods may not be suitable for all desired substitution patterns or functional groups. Therefore, a thorough understanding of anhydrous techniques remains a critical skill.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for troubleshooting specific experimental challenges.
Issue 1: Consistently Low Yields in Fluorination Reactions
Q: I am consistently obtaining low yields for my fluorination step. I suspect moisture is the culprit. What should I check first?
A systematic approach is key to diagnosing the source of moisture. The following flowchart outlines a logical troubleshooting process.
Caption: Troubleshooting flowchart for low reaction yields.
Issue 2: Reagent and Solvent Handling
Q: What is the most effective way to dry my reaction solvent?
The choice of drying agent and method depends on the solvent. It's crucial to select a method that achieves the required level of dryness without reacting with the solvent itself.
| Solvent | Recommended Drying Agent(s) | Typical Water Content After Drying (ppm) | Reference |
| Tetrahydrofuran (THF) | Activated 3Å molecular sieves | <10 | [7][8] |
| Neutral alumina (column) | <10 | [7][8] | |
| Sodium/benzophenone still | ~43 | [7][8] | |
| Dichloromethane (DCM) | Activated 3Å molecular sieves | <10 | [8] |
| Activated silica (column) | <10 | [8] | |
| Calcium hydride (CaH₂) | ~13 | [8] | |
| Toluene | Activated 3Å molecular sieves | <10 | [7] |
| Activated silica (column) | <10 | [7] | |
| Methanol | 3Å molecular sieves (10% m/v, 72h) | <50 | [7][8] |
| Iodine-activated magnesium | ~54 | [7][8] |
Protocol: Drying Solvents with Activated Molecular Sieves
-
Activation of Sieves: Place the required amount of 3Å or 4Å molecular sieves in a flask. Heat them under a high vacuum using a heat gun for several hours to remove adsorbed water.
-
Cooling: Allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add the solvent to be dried to the flask containing the activated sieves.
-
Standing: Allow the solvent to stand over the sieves for at least 48-72 hours for optimal drying.[7][8]
-
Storage: Store the dried solvent over the sieves under an inert atmosphere.
Q: How should I handle solid and liquid moisture-sensitive fluorinating agents?
Proper handling is critical to prevent decomposition.
-
Solid Reagents: If the fluorinating agent is a solid, weigh it quickly and add it to the reaction flask under a positive flow of inert gas.[2] For highly sensitive solids, this transfer should be performed inside a glovebox.[2]
-
Liquid Reagents: Use a dry syringe that has been purged with inert gas.[2] Puncture the septum on the reagent bottle and withdraw the desired amount. It is good practice to first draw a small amount of inert gas from the headspace of the bottle into the syringe to act as a buffer.[2]
Issue 3: Reaction Setup and Execution
Q: How do I properly set up a reaction under an inert atmosphere?
An inert atmosphere is essential to exclude atmospheric moisture and oxygen. A common setup in a teaching or standard research lab involves using a balloon filled with an inert gas.
Protocol: Setting Up an Inert Atmosphere Reaction
-
Glassware Preparation: Ensure all glassware, including the reaction flask and stir bar, is thoroughly dried, either in an oven overnight at >125°C or by flame-drying under vacuum.[9][10][11]
-
Assembly: Assemble the hot glassware and clamp it securely. Fold a rubber septum over the joint(s).[9]
-
Inert Gas Purge: Prepare a balloon filled with nitrogen or argon and attach a needle. Insert the needle through the septum into the flask. Insert a second "exit" needle to allow the air to be displaced.[9][12]
-
Flushing: Allow the inert gas to flush through the flask for at least 5 minutes to ensure all air is removed.[9]
-
Cooling and Pressurization: Remove the exit needle and allow the flask to cool to room temperature with the inert gas balloon still attached. The balloon will maintain a slight positive pressure of inert gas.[9][13]
-
Reagent Addition: Add dried solvents and reagents via a dry, inert-gas-purged syringe or cannula.[2][11]
Caption: Workflow for setting up an inert atmosphere reaction.
Issue 4: Workup and Purification
Q: Are there any special considerations for the workup of reactions involving fluorinating agents?
Yes, quenching the reaction is a critical step. Unreacted fluorinating agents can react violently with aqueous solutions.[2] Always follow the literature procedure for quenching, which may involve the slow addition of a specific quenching agent (e.g., saturated sodium bicarbonate, water, or methanol) at a low temperature.
Purification of fluorinated piperidines can also be challenging due to their volatility.[1][6] In-situ protection of the piperidine nitrogen (e.g., with a Cbz or Fmoc group) after the reaction can facilitate isolation and purification.[1][6]
Section 3: Advanced Concepts
Q: I've heard about "anhydrous" fluoride salts. How do they help, and are they still moisture-sensitive?
Anhydrous fluoride salts, such as anhydrous tetramethylammonium fluoride (NMe4F), are more soluble and nucleophilic than their hydrated counterparts like potassium fluoride.[14][15] This increased reactivity can allow fluorination reactions to proceed under much milder conditions, often at room temperature.[14] However, these reagents are extremely sensitive to water, and their effectiveness relies on maintaining strictly anhydrous conditions throughout the reaction.[4]
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(21), 8351–8354. [Link]
-
ACS Publications. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]
-
Chemistry LibreTexts. (2021). Drying Solvents. [Link]
-
ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]
-
National Institutes of Health. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]
-
ScienceDaily. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. [Link]
-
ResearchGate. (2025). Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
Scientific Update. (2021). Fluorinate to accumulate- simple methods paying rich dividends. [Link]
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Sciencemadness Wiki. (2023). Drying solvents. [Link]
-
The Schlenk Line Survival Guide. (n.d.). Drying Solvents. [Link]
-
ACS Publications. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]
-
University of Rochester. (2026). How To Run A Reaction: The Setup. [Link]
-
Royal Society of Chemistry. (2020). Strategies Towards Challenging Fluorination Reactions. [Link]
-
ACS Publications. (2015). Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination. [Link]
-
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. [Link]
-
YouTube. (2022). Inert Atmosphere. [Link]
-
Office of Scientific and Technical Information. (2009). PREPARATION OF ANHYDROUS F-18 FLUORIDE. [Link]
-
National Institutes of Health. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. [Link]
-
Revue Roumaine de Chimie. (n.d.). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. [Link]
-
The Schlenk Line Survival Guide. (2019). Refluxing Under an Inert Atmosphere. [Link]
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹³C NMR Chemical Shifts of 4-(2-Fluoro-4-methylphenoxy)piperidine
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands out as a definitive method for mapping the carbon skeleton of a molecule.[1] This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 4-(2-Fluoro-4-methylphenoxy)piperidine, a compound of interest in medicinal chemistry. We will dissect its spectral features, compare them with structurally related analogues, and provide a robust experimental protocol for data acquisition, offering a comprehensive resource for researchers in the field.
Understanding the ¹³C NMR Landscape
¹³C NMR spectroscopy provides direct insight into the chemical environment of each carbon atom within a molecule. Unlike ¹H NMR, the ¹³C spectrum benefits from a much wider chemical shift range (typically 0-220 ppm), which minimizes signal overlap, even in complex structures.[2][3] The chemical shift of a given carbon is exquisitely sensitive to its hybridization state, the electronegativity of neighboring atoms, and steric effects, making it a powerful tool for distinguishing between isomers and confirming molecular connectivity.[1] For the purpose of clarity in routine analysis, ¹³C NMR spectra are typically acquired with broadband proton decoupling, resulting in a spectrum where each unique carbon atom is represented by a single sharp line.[3]
Structural Analysis of 4-(2-Fluoro-4-methylphenoxy)piperidine
To interpret the ¹³C NMR spectrum of 4-(2-Fluoro-4-methylphenoxy)piperidine, we must first consider its molecular structure and the distinct electronic environments of its carbon atoms. The molecule can be deconstructed into two key fragments: the saturated piperidine ring and the substituted aromatic phenoxy moiety.
Due to the plane of symmetry bisecting the piperidine ring through the C4-O and N-H bonds, we expect to see distinct signals for the following carbons:
-
Piperidine Ring: C4, C3/C5 (equivalent), and C2/C6 (equivalent).
-
Aromatic Ring: Six unique carbons (C1' to C6') due to the substitution pattern.
-
Methyl Group: A single signal for the methyl carbon.
This leads to a prediction of 10 distinct signals in the proton-decoupled ¹³C NMR spectrum.
Diagram of 4-(2-Fluoro-4-methylphenoxy)piperidine with Carbon Numbering
Caption: Structure and numbering scheme for 4-(2-Fluoro-4-methylphenoxy)piperidine.
Predicted ¹³C NMR Chemical Shifts and Comparative Analysis
| Carbon Atom | 4-(2-Fluoro-4-methylphenoxy)piperidine (Predicted, ppm)¹ | Piperidine (Experimental, ppm)² | 4-Phenoxypiperidine (Experimental, ppm)³ | 2-Fluoro-4-methylphenol (Experimental, ppm)⁴ |
| Piperidine Ring | ||||
| C2/C6 | ~42.5 | 47.8 | ~42.0 | - |
| C3/C5 | ~31.0 | 27.5 | ~31.5 | - |
| C4 | ~72.0 | 25.6 | ~72.8 | - |
| Aromatic Ring | ||||
| C1' (C-O) | ~145.0 (d, J ≈ 10 Hz) | - | 158.0 | 145.2 (d, J ≈ 11 Hz) |
| C2' (C-F) | ~152.0 (d, J ≈ 240 Hz) | - | 116.2 | 153.1 (d, J ≈ 238 Hz) |
| C3' | ~117.5 (d, J ≈ 18 Hz) | - | 129.5 | 117.0 (d, J ≈ 18 Hz) |
| C4' (C-CH₃) | ~129.0 | - | 120.8 | 128.5 |
| C5' | ~125.0 | - | 129.5 | 124.7 |
| C6' | ~115.0 | - | 116.2 | 115.8 (d, J ≈ 3 Hz) |
| Substituents | ||||
| -CH₃ | ~20.5 | - | - | 20.4 |
¹Predicted using ChemDraw. ²Data from SDBS. ³Data inferred from related structures. ⁴Data from ChemicalBook.[6]
Dissecting the Chemical Shifts: A Causal Explanation
-
Piperidine Moiety: The most dramatic effect is observed at C4 , which is shifted significantly downfield to ~72.0 ppm compared to unsubstituted piperidine (25.6 ppm).[7] This deshielding is a direct consequence of the attached electronegative oxygen atom from the ether linkage. The C3/C5 and C2/C6 carbons also experience shifts, albeit less pronounced, due to the inductive effects of the substituent at C4. The shifts are comparable to those in 4-phenoxypiperidine, indicating that the substituents on the phenyl ring have a minimal electronic effect on the distant piperidine carbons.
-
Aromatic Moiety: The aromatic region provides a wealth of information.
-
The C-F carbon (C2') exhibits the largest downfield shift and a characteristically large one-bond coupling constant (¹JCF ≈ 240 Hz) due to the high electronegativity of fluorine.
-
The C-O carbon (C1') is also significantly downfield and shows a smaller two-bond coupling to fluorine (²JCF ≈ 10 Hz). Its chemical shift is very similar to that in 2-fluoro-4-methylphenol, suggesting the piperidine group has little influence here.
-
The methyl group at C4' is an electron-donating group, which tends to shield the ortho (C3', C5') and para (C1') positions. However, the interplay with the electron-withdrawing fluorine and ether oxygen results in the observed shifts.
-
The chemical shifts of the aromatic carbons in the title compound align closely with those of 2-fluoro-4-methylphenol, demonstrating that the ether linkage to the piperidine does not drastically alter the electronic environment of the aromatic ring. This makes 2-fluoro-4-methylphenol an excellent reference compound for assigning the aromatic signals.
-
A Self-Validating Experimental Protocol for ¹³C NMR Acquisition
To ensure the acquisition of high-quality, reproducible ¹³C NMR data, the following protocol is recommended. This protocol is designed to be self-validating by incorporating standard setup and calibration procedures.
1. Sample Preparation: a. Accurately weigh 10-20 mg of 4-(2-Fluoro-4-methylphenoxy)piperidine. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for its solubilizing power and well-defined solvent peak at ~77.16 ppm. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm), unless the solvent peak is used for referencing. d. Filter the solution into a clean, dry 5 mm NMR tube.
2. Instrument Setup and Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. This ensures field stability during the experiment. c. Tune and match the ¹³C probe to the sample. This maximizes the signal-to-noise ratio. d. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is typically done by optimizing the ¹H signal of the residual solvent.
3. Data Acquisition: a. Set up a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker instrument). b. Key parameters to set:
- Spectral Width (SW): ~240 ppm (0-240 ppm) to ensure all carbon signals are captured.
- Number of Scans (NS): Start with 1024 scans. Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans is required compared to ¹H NMR.[1] The number of scans can be adjusted based on sample concentration and desired signal-to-noise.
- Relaxation Delay (d1): 2 seconds. This allows for adequate relaxation of the carbon nuclei between pulses. Quaternary carbons may require a longer delay for accurate integration, though quantitative analysis is not the primary goal here.[8]
- Acquisition Time (AQ): ~1-2 seconds. c. Start the acquisition.
4. Data Processing: a. Apply an exponential window function (line broadening, LB) of ~1 Hz to improve the signal-to-noise ratio. b. Perform a Fourier transform (FT) to convert the time-domain data (FID) into the frequency-domain spectrum. c. Phase the spectrum to ensure all peaks are in the positive absorptive mode. d. Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm). e. Integrate the signals (note: integrals in standard ¹³C NMR are not reliably proportional to the number of carbons). f. Pick and label the peaks.
Workflow for ¹³C NMR Data Acquisition and Processing
Caption: A streamlined workflow from sample preparation to final spectral analysis.
Conclusion
The ¹³C NMR spectrum of 4-(2-Fluoro-4-methylphenoxy)piperidine is a rich source of structural information. By understanding the fundamental principles of chemical shifts and leveraging comparative data from simpler analogues, a confident assignment of all carbon signals is achievable. The predicted spectrum reveals the significant deshielding effect of the ether oxygen on the piperidine C4 and the characteristic large C-F coupling constant of the fluorinated aromatic carbon. The provided experimental protocol offers a reliable framework for obtaining high-quality data, ensuring that ¹³C NMR spectroscopy remains an indispensable tool for structural verification in the rigorous environment of drug development and chemical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
